

The Versatile Scaffold: Applications of 2-Hydroxyquinoline in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B072897

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, **2-hydroxyquinoline**, also known as carbostyryl, and its analogs have emerged as a privileged scaffold in the design and development of novel therapeutic agents. This document provides a detailed overview of the applications of **2-hydroxyquinoline** in medicinal chemistry, complete with experimental protocols for synthesis and biological evaluation, and quantitative data to facilitate comparative analysis.

Anticancer Activity

Derivatives of **2-hydroxyquinoline** have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell signaling pathways.

Quantitative Data for Anticancer Activity

Compound	Cell Line	Activity	IC50 Value	Reference
8-Hydroxy-2-quinolinecarbaldehyde	Hep3B	Cytotoxicity	6.25 ± 0.034 $\mu\text{g/mL}$	[1]
8-Hydroxy-2-quinolinecarbaldehyde	MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1	Cytotoxicity	12.5–25 $\mu\text{g/mL}$	[1]
[Pt(QCl)Cl ₂] $\cdot\text{CH}_3\text{OH}$ (YLN1)	MDA-MB-231	Cytotoxicity	5.49 ± 0.14 μM	[2]
[Pt(QBr)Cl ₂] $\cdot\text{CH}_3\text{OH}$ (YLN2)	MDA-MB-231	Cytotoxicity	7.09 ± 0.24 μM	[2]
2-bromo-1,4-naphthoquinone-8-hydroxyquinoline hybrid (Compound 6)	A549	Cytotoxicity	-	[3]
4-aminoquinazolin e derivative (LU1501)	SK-BR-3	Proliferation Inhibition	10.16 ± 0.86 μM	[4]
4-aminoquinazolin e derivative (LU1501)	HCC1806	Proliferation Inhibition	10.66 ± 1.01 μM	[4]

Experimental Protocols

Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde[5]

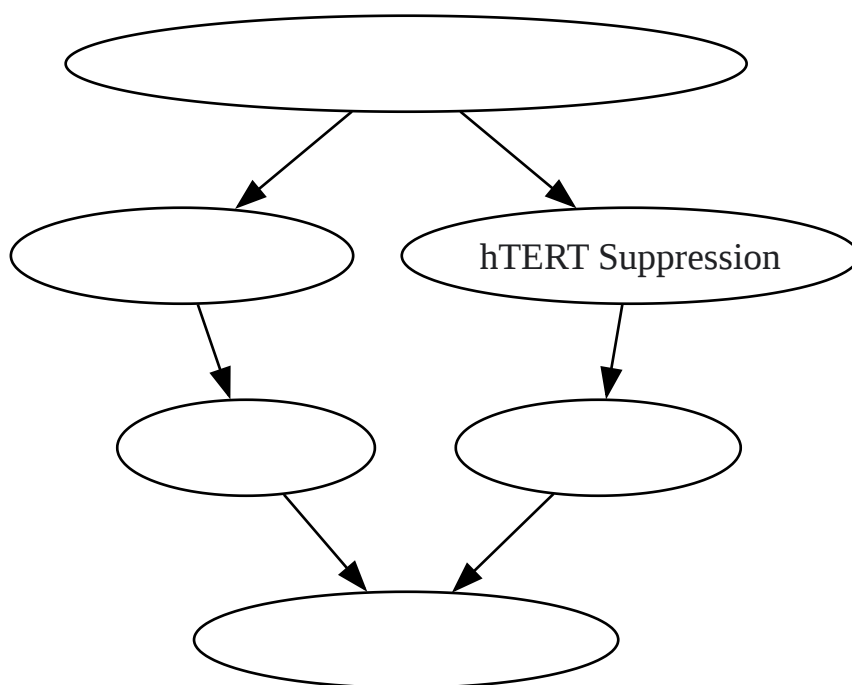
- Oxidation: A mixture of 8-hydroxy-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents) in a solution of dioxane and water is refluxed for 24 hours.

- **Work-up:** The reaction mixture is cooled and filtered to remove the selenium byproduct.
- **Purification:** The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield 8-hydroxy-2-quinolinecarbaldehyde as a yellow solid.

MTT Assay for Cytotoxicity

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the **2-hydroxyquinoline** derivative and incubate for 48 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Signaling Pathway



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Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. **2-Hydroxyquinoline** derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF- κ B.

Quantitative Data for Anti-inflammatory Activity

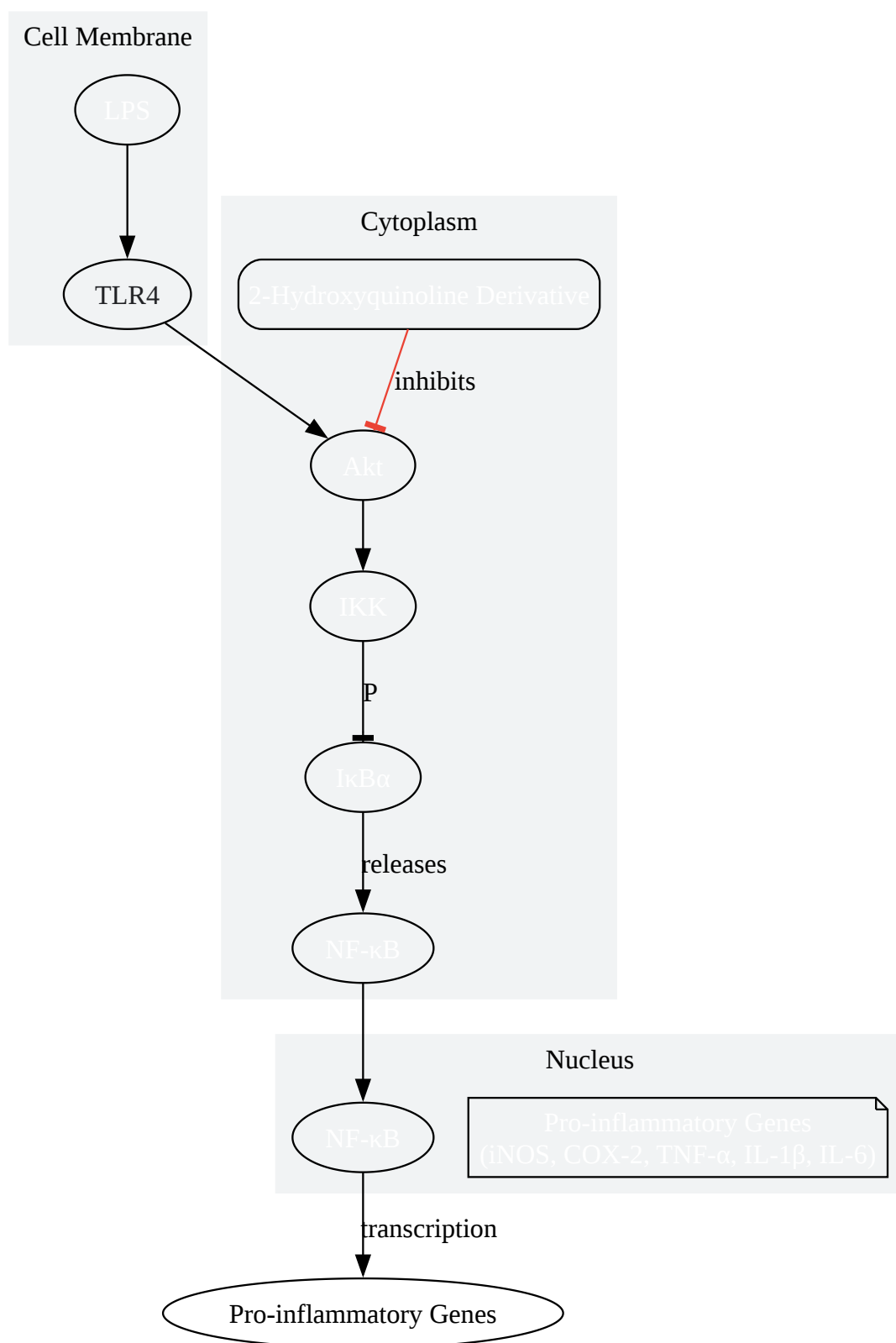
Compound	Assay	IC50 Value	Reference
8-(tosylamino)quinoline	NO Production in LPS-activated RAW264.7 cells	1-5 $\mu\text{mol/L}$	[6]
Quinoline Sulfonamide Derivative 47	ROS Inhibition	$2.9 \pm 0.5 \mu\text{g/mL}$	[7]
Quinoline Sulfonamide Derivative 36	ROS Inhibition	$3.2 \pm 0.2 \mu\text{g/mL}$	[7]
Quinoline Sulfonamide Derivative 24	ROS Inhibition	$6.7 \pm 0.3 \mu\text{g/mL}$	[7]
Ibuprofen (Standard)	ROS Inhibition	$11.2 \pm 1.9 \mu\text{g/mL}$	[7]

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production Assay[8][9]

- Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
- Treatment: Pre-treat the cells with various concentrations of the **2-hydroxyquinoline** derivative for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 $\mu\text{g/mL}$) for 24 hours.
- Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- Absorbance Measurement: Measure the absorbance at 540 nm.
- NO Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway



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Antidiabetic Activity

Certain **2-hydroxyquinoline** derivatives have shown promise as antidiabetic agents by inhibiting key carbohydrate-metabolizing enzymes, α -amylase and α -glucosidase, thereby reducing postprandial hyperglycemia.[\[10\]](#)[\[11\]](#)

Quantitative Data for Antidiabetic Activity

Compound	Enzyme	IC50 Value	Reference
2-Hydroxyquinoline	α -Glucosidase	64.4 μ g/mL	[11]
2-Hydroxyquinoline	α -Amylase	130.5 μ g/mL	[11]
2-Methyl-8-hydroxyquinoline	α -Glucosidase	90.7 μ g/mL	[11]
2-Methyl-8-hydroxyquinoline	α -Amylase	215.4 μ g/mL	[11]
4-hydroxyquinolinone-hydrazone (6d, R=4-Cl)	α -Glucosidase	131.6 μ M	[12]
4-hydroxyquinolinone-hydrazone (6h, R=4-CH ₃)	α -Glucosidase	136.7 μ M	[12]
Acarbose (Standard)	α -Glucosidase	752.0 \pm 2.0 μ M	[12]

Experimental Protocols

α -Amylase Inhibition Assay[\[13\]](#)[\[14\]](#)

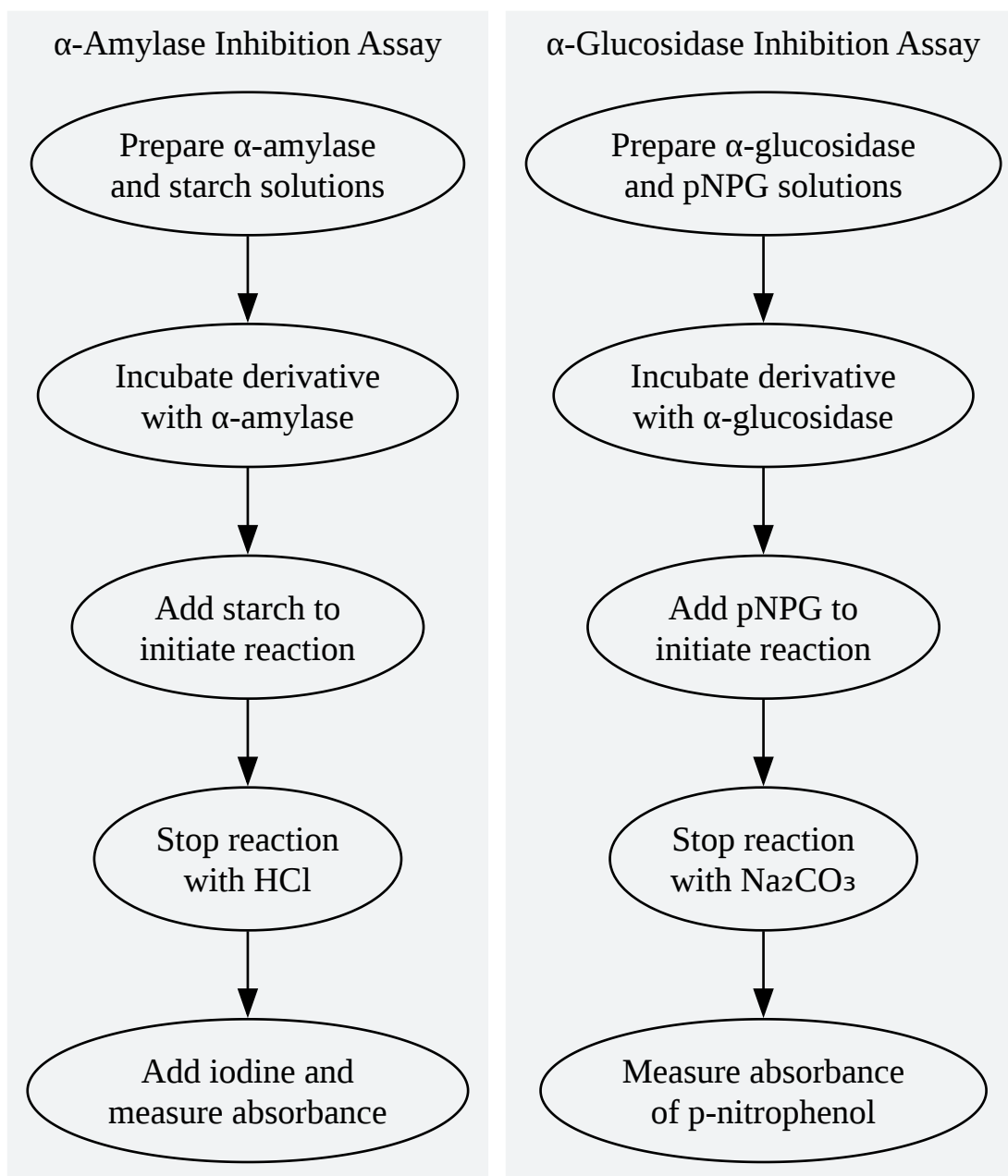
- Enzyme and Substrate Preparation: Prepare a solution of α -amylase in phosphate buffer and a 1% starch solution.
- Incubation: Mix the **2-hydroxyquinoline** derivative with the α -amylase solution and incubate at 37°C for 10 minutes.

- Reaction Initiation: Add the starch solution to initiate the reaction and incubate for a further 15 minutes.
- Reaction Termination: Stop the reaction by adding hydrochloric acid.
- Color Development: Add iodine solution and measure the absorbance at 620 nm.
- Inhibition Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor.

α -Glucosidase Inhibition Assay

- Enzyme and Substrate Preparation: Prepare a solution of α -glucosidase in phosphate buffer and a solution of p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Incubation: Mix the **2-hydroxyquinoline** derivative with the α -glucosidase solution and incubate.
- Reaction Initiation: Add the pNPG solution to start the reaction and incubate.
- Reaction Termination: Stop the reaction by adding sodium carbonate.
- Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
- Inhibition Calculation: Calculate the percentage of inhibition.

Experimental Workflow



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Antimicrobial Activity

The **2-hydroxyquinoline** scaffold has been incorporated into molecules with potent antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

Compound	Organism	MIC Value	Reference
Quinoline-2-one derivative (6c)	MRSA	0.75 µg/mL	[3]
Quinoline-2-one derivative (6c)	VRE	0.75 µg/mL	[3]
Quinoline-2-one derivative (6c)	MRSE	2.50 µg/mL	[3]
8-hydroxyquinoline derivative (5)	Vibrio parahaemolyticus	10 ⁻⁶ mg/mL	[2]
8-hydroxyquinoline derivative (5)	Staphylococcus aureus	10 ⁻⁶ mg/mL	[2]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

- **Compound Preparation:** Prepare a serial dilution of the **2-hydroxyquinoline** derivative in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism.
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate under appropriate conditions for the test organism.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

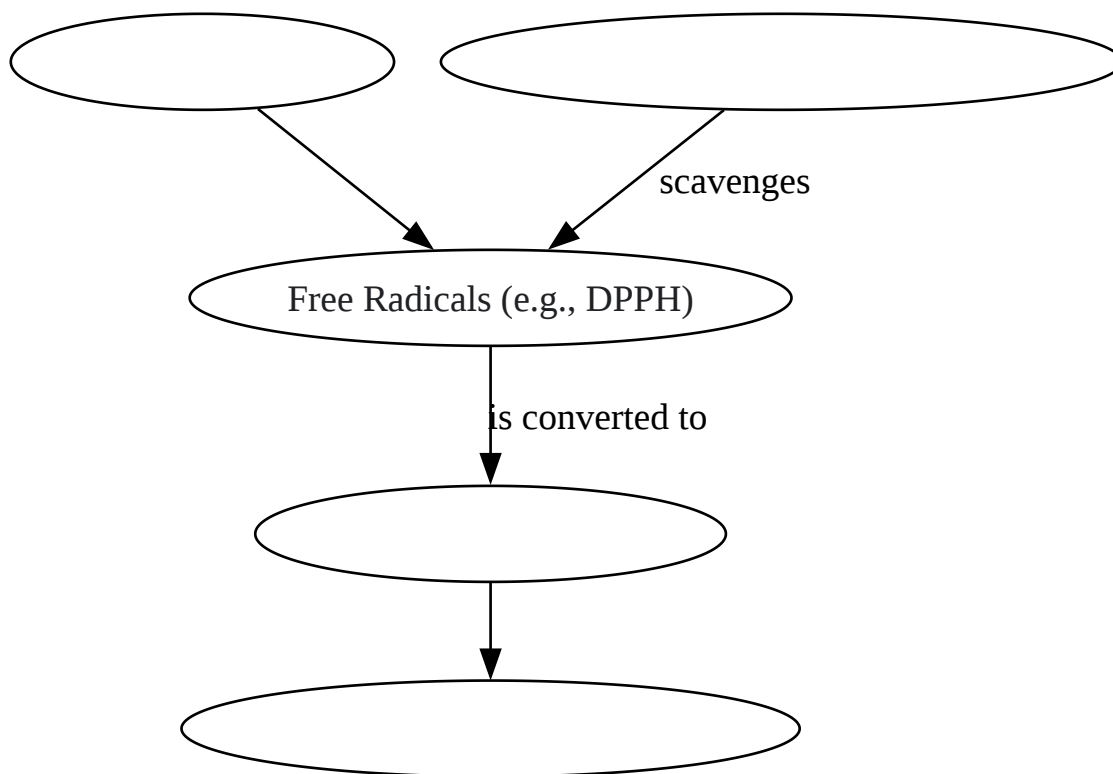
Some **2-hydroxyquinoline** derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[15][16]

Experimental Protocols

DPPH Radical Scavenging Assay[17][18]

- DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Reaction Mixture: Mix the **2-hydroxyquinoline** derivative with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
- Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.

Logical Relationship Diagram

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